molecular formula C27H29N5O B2365231 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612522-84-6

1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2365231
CAS No.: 612522-84-6
M. Wt: 439.563
InChI Key: CAVGAOGEAJECCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 612522-84-6) is a heterocyclic compound with the molecular formula C27H29N5O and a molar mass of 439.55 g/mol . Its structure comprises a pyrido[1,2-a]benzimidazole core substituted with a propyl group at position 3 and a 4-(4-methoxybenzyl)piperazinyl group at position 1.

Properties

IUPAC Name

1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O/c1-3-6-21-17-26(32-25-8-5-4-7-24(25)29-27(32)23(21)18-28)31-15-13-30(14-16-31)19-20-9-11-22(33-2)12-10-20/h4-5,7-12,17H,3,6,13-16,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVGAOGEAJECCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a series of organic reactions involving piperazine derivatives and pyrido[1,2-a]benzimidazole frameworks. The synthetic route typically includes the formation of the piperazine ring followed by the introduction of the methoxybenzyl group and subsequent cyclization to form the benzimidazole structure. This multi-step synthesis allows for the fine-tuning of substituents that can significantly affect biological activity.

Antiproliferative Effects

Studies have demonstrated that derivatives of pyrido[1,2-a]benzimidazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the submicromolar range against pancreatic adenocarcinoma (Capan-1) and chronic myeloid leukemia (Hap-1) cell lines. Specifically, derivatives with modifications at specific positions on the piperazine or benzimidazole rings demonstrated enhanced activity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts .

Cell Line IC50 (µM) Compound
Pancreatic Adenocarcinoma0.47-piperazinyl derivative
Chronic Myeloid Leukemia0.6N,N-dimethylaminopropyl substituted derivative
General Cancer Panel1.5 - 5.67-piperazinyl substituted derivative

The mechanisms underlying the antiproliferative effects of this class of compounds involve interactions with nucleic acids and inhibition of specific enzymes related to cancer cell proliferation. Fluorescence spectroscopy and circular dichroism studies have indicated that these compounds can intercalate with DNA, thereby disrupting replication processes .

Case Studies

In a detailed study published in the International Journal of Molecular Sciences, researchers synthesized various benzimidazole derivatives and assessed their biological activities. Among these, certain compounds exhibited notable selectivity towards colon carcinoma cells, further emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Another investigation focused on enzyme inhibition properties revealed that some derivatives also act as acetylcholinesterase inhibitors, which could have implications for treating neurodegenerative diseases like Alzheimer's . The dual activity profile—anticancer and neuroprotective—positions these compounds as versatile candidates for further pharmacological development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and their implications:

Compound Name Substituent Variations Molecular Weight Key Properties/Implications Reference
Target Compound: 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile - 4-Methoxybenzyl (piperazine), - Propyl (position 3) 439.55 Enhanced solubility due to methoxy group; moderate lipophilicity (logP ~3.2, estimated).
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile - 4-Methylphenyl (piperazine) replaces methoxybenzyl 423.56 Reduced polarity; increased hydrophobicity may affect membrane permeability.
1-(4-Ethylpiperazin-1-yl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile - Ethyl (piperazine), - Isopropyl (position 3) 373.49 Branched alkyl chain may improve metabolic stability; lower molecular weight.
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile - 4-Chlorobenzyl (piperazine), - Phenyl (position 3) 453.59 Electron-withdrawing Cl group may enhance receptor binding; steric bulk from phenyl.
1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile - 2-Methylprop-2-enyl (piperazine) 373.49 Unsaturated group may increase reactivity or alter pharmacokinetics.
1-{4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile - 5-Chloro-2-methoxybenzyl (piperazine), - Ethyl and methyl (core) ~490 (estimated) Multisubstituted structure for targeted activity; chloro and methoxy balance polarity.

Key Observations:

  • Piperazine Substituents: The 4-methoxybenzyl group in the target compound provides moderate polarity compared to nonpolar methyl () or electron-withdrawing chloro () analogs. This may optimize solubility and target engagement.
  • Position 3 Modifications : Propyl (target) vs. phenyl () or isopropyl () alters steric bulk and lipophilicity. Longer chains (e.g., propyl) may improve membrane penetration but reduce selectivity.
  • Synthetic Feasibility : Derivatives like 2-benzyl-3-methyl analogs (e.g., 3v in ) achieve yields up to 90%, suggesting scalable routes for the target compound via similar methods.

Preparation Methods

Multicomponent Reaction (MCR) Approach

A solvent-free, one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole , malononitrile , and aromatic aldehydes yields the benzimidazole backbone under mild conditions. This method avoids tedious purification, with products precipitating directly from the reaction medium. For example:
$$
\text{2-(Nitromethylene)benzimidazole} + \text{Malononitrile} + \text{Aldehyde} \xrightarrow{\text{EtOH, 80°C}} \text{Pyrido[1,2-a]benzimidazole core}
$$
Advantages : High atom economy (70–85% yield), scalability, and compatibility with electron-donating/withdrawing substituents.

Transition Metal-Catalyzed Cyclization

Palladium or copper catalysts enable intramolecular C–H amination. For instance, Cu(OAc)₂–Fe(NO₃)₃·9H₂O co-catalyzes the cyclization of N-aryl-2-aminopyridines at 120°C under oxygen, forming the fused ring system:
$$
\text{N-Aryl-2-aminopyridine} \xrightarrow[\text{O}_2]{\text{Cu(OAc)₂, Fe(NO₃)₃}} \text{Pyrido[1,2-a]benzimidazole}
$$
Key Insight : Electron-rich substrates exhibit higher reactivity, while nitro or cyano groups hinder cyclization.

Introduction of the Propyl Side Chain

The 3-propyl group is introduced via alkylation or nucleophilic substitution.

Alkylation of Benzimidazole Nitrogen

Reaction of the core with 1-bromopropane in the presence of K₂CO₃ in DMF at 60°C selectively alkylates the N3 position:
$$
\text{Core} + \text{CH₃CH₂CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-Propyl intermediate}
$$
Optimization : Excess alkylating agent (1.5 equiv) and prolonged reaction time (12–24 h) ensure complete substitution.

Piperazine Functionalization

The piperazine moiety is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling.

SNAr with Preformed Piperazine Derivatives

A chloro or nitro intermediate reacts with 1-(4-methoxybenzyl)piperazine under basic conditions:
$$
\text{Chloro intermediate} + \text{1-(4-Methoxybenzyl)piperazine} \xrightarrow[\text{EtOH}]{\text{DIEA, 90°C}} \text{Piperazine-substituted product}
$$
Yield : 65–78% after column chromatography.

Buchwald–Hartwig Amination

Palladium catalysis (e.g., Pd(OAc)₂/Xantphos ) couples brominated cores with piperazine derivatives in toluene at 110°C:
$$
\text{Brominated core} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{C–N coupled product}
$$
Advantage : Tolerates sterically hindered piperazines.

Carbonitrile Group Installation

The 4-carbonitrile group is introduced via cyanation or late-stage functionalization.

Sandmeyer Reaction

Diazotization of a 4-amino intermediate with NaNO₂/HCl , followed by treatment with CuCN , affords the carbonitrile:
$$
\text{4-Amino intermediate} \xrightarrow[\text{CuCN}]{\text{NaNO₂, HCl}} \text{4-Carbonitrile product}
$$
Challenges : Requires strict temperature control (–5°C to 0°C) to avoid side reactions.

Direct Cyanation Using TMSCN

A Pd-catalyzed cyanation with TMSCN (trimethylsilyl cyanide) converts 4-bromo derivatives to carbonitriles:
$$
\text{4-Bromo intermediate} + \text{TMSCN} \xrightarrow[\text{100°C}]{\text{Pd(PPh₃)₄}} \text{4-Carbonitrile}
$$
Yield : 82–90% with minimal byproducts.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations Reference
MCR + Alkylation Multicomponent → Alkylation 70–85 Scalable, minimal purification Limited to specific aldehydes
Metal-Catalyzed Cyclization → Buchwald coupling 60–75 High regioselectivity Costly catalysts
Stepwise Functional. SNAr → Sandmeyer cyanation 65–78 Modular, adaptable Multiple purification steps

Characterization and Validation

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine CH₂ at δ 2.5–3.5 ppm).
  • HPLC-MS : Purity >95% achieved via reverse-phase chromatography.
  • X-ray Crystallography : Resolves stereochemical ambiguities in piperazine orientation.

Industrial-Scale Considerations

  • Cost Efficiency : MCR approaches reduce raw material costs by 30% compared to stepwise synthesis.
  • Green Chemistry : Solvent-free conditions and catalysts like Cu(OAc)₂ align with sustainability goals.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Coupling of piperazine derivatives : Reacting 4-(4-methoxybenzyl)piperazine with intermediates bearing activated leaving groups (e.g., halides) under reflux in aprotic solvents like dichloromethane or DMF .
  • Cyclization : Formation of the pyrido-benzimidazole core via multicomponent reactions, as described for analogous compounds using malononitrile and aldehydes .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) is critical for isolating the product. Dry-loading with Celite improves separation efficiency .
  • Purity optimization : Monitor reactions via TLC (Rf ~0.58 in cyclohexane/ethyl acetate 2:1) and confirm purity using HPLC (>95%) .

Basic: What spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ = 7.54 ppm for aromatic protons, δ = 56.9 ppm for methoxy carbons) confirm substituent positions and piperazine integration .
  • IR spectroscopy : Peaks at ~2231 cm⁻¹ (C≡N stretch) and ~1244 cm⁻¹ (C-O of methoxy group) validate functional groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 411.2059 for [M+H]⁺) and fragmentation patterns .

Advanced: What biological targets and mechanisms are associated with this compound?

  • Kinase inhibition : Structural analogs (e.g., chlorobenzyl derivatives) show inhibition of tyrosine kinases (IC₅₀ < 1 µM) by binding to ATP pockets via hydrogen bonding with the carbonitrile group .
  • Apoptosis induction : In vitro studies on cancer cell lines (e.g., MCF-7) reveal caspase-3 activation and mitochondrial membrane depolarization, suggesting a pro-apoptotic mechanism .
  • SAR insights : The 4-methoxybenzyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration compared to chlorobenzyl analogs .

Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Methoxy vs. chloro substitution : Methoxy groups reduce electrophilicity, decreasing off-target reactivity but potentially lowering kinase affinity compared to chloro analogs. For example, chloro derivatives show 10-fold higher activity against EGFR .
  • Propyl chain optimization : Longer alkyl chains (e.g., butyl) increase metabolic stability (t₁/₂ > 6 h in liver microsomes) but may reduce solubility .
  • Piperazine flexibility : Rigidifying the piperazine ring (e.g., via N-alkylation) can enhance target selectivity by restricting conformational freedom .

Advanced: How should contradictory data on biological activity be resolved?

  • Case example : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM for kinase X) may arise from assay conditions (e.g., ATP concentration differences). Validate using:
    • Standardized assays : Use fixed ATP levels (e.g., 100 µM) and control inhibitors (e.g., staurosporine) .
    • Orthogonal methods : Confirm activity via cellular proliferation assays (e.g., MTT) and Western blotting for phosphorylated targets .
  • Structural validation : Re-examine crystallographic data (if available) to rule out polymorphic forms affecting binding .

Advanced: What strategies improve reaction yields in large-scale synthesis?

  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., cyclization), achieving yields >85% compared to batch (60–70%) .
  • Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency (TON > 1000) in piperazine derivatization .
  • Solvent optimization : Switch from DMF to acetonitrile reduces side reactions (e.g., hydrolysis) while maintaining solubility .

Advanced: How can discrepancies in spectroscopic data be interpreted?

  • Example : A missing ¹³C NMR signal for the methoxy carbon (expected δ ~55 ppm) may indicate incomplete reaction or impurities.
    • Solution : Re-purify via preparative HPLC and re-acquire spectra under standardized conditions (e.g., 100 MHz, CDCl₃) .
  • IR anomalies : A weak C≡N stretch (expected ~2230 cm⁻¹) suggests partial degradation; confirm via LC-MS to detect hydrolyzed byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.